2-[[Benzyl(methyl)amino]methyl]phenol
Description
Overview of Mannich Reaction Principles in Synthetic Organic Chemistry
The Mannich reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. taylorandfrancis.com It is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group or other electron-withdrawing functionality. taylorandfrancis.comwikipedia.org The fundamental reactants are:
An active hydrogen compound (the substrate)
An aldehyde, most commonly formaldehyde (B43269) taylorandfrancis.com
A primary or secondary amine or ammonia (B1221849) taylorandfrancis.comchemistnotes.com
The product of this reaction is a β-amino carbonyl compound, known as a Mannich base . taylorandfrancis.comwikipedia.org The reaction mechanism typically proceeds through the formation of an iminium ion from the amine and the aldehyde. wikipedia.orgchemistnotes.com This electrophilic iminium ion then reacts with the enol form of the active hydrogen compound to yield the final Mannich base. wikipedia.org The reaction can be catalyzed by either acid or base. chemistnotes.com
The versatility of the Mannich reaction is evident in its various forms, including classical, asymmetric, and vinylogous types. numberanalytics.com Its application is widespread, contributing to the synthesis of numerous important molecules, such as pharmaceuticals, natural products like alkaloids, and agrochemicals. wikipedia.orgorganic-chemistry.org Mannich bases are also valuable synthetic intermediates; for instance, the elimination of the amine moiety can lead to the formation of α,β-unsaturated carbonyl compounds. chemistnotes.com
Classification and Distinctive Structural Features of Phenolic Mannich Bases
Phenolic Mannich bases are a specific subclass where the active hydrogen compound is a phenol (B47542). The phenolic hydroxyl group activates the ortho and para positions of the benzene (B151609) ring, making the hydrogen atoms at these positions susceptible to electrophilic substitution by the in-situ generated iminium ion. nih.gov
The distinctive structural feature of a phenolic Mannich base is the presence of an aminomethyl group attached to the phenolic ring, typically at the ortho position to the hydroxyl group. nih.gov This arrangement creates a molecule with multiple functional sites:
A phenolic hydroxyl group: This group is acidic and can act as a hydrogen bond donor.
A tertiary or secondary amine: This group is basic and can act as a hydrogen bond acceptor or a coordination site for metal ions.
An aromatic ring: This provides a rigid scaffold and can participate in π-stacking interactions.
This combination of functionalities within a relatively compact structure is crucial to their utility. The intramolecular hydrogen bonding that can occur between the phenolic -OH and the amino nitrogen is a key characteristic that influences their conformation and reactivity. Phenolic compounds, in general, are classified based on the number and position of hydroxyl groups and other substituents on the aromatic ring. kg.ac.rs
Significance of 2-[[Benzyl(methyl)amino]methyl]phenol in the Context of Ligand Design and Synthetic Intermediates
The compound This compound is a classic example of an ortho-aminophenol. Its structure, featuring a phenolic hydroxyl group and a tertiary amine containing both a methyl and a benzyl (B1604629) substituent, makes it a molecule of significant interest in both ligand design and as a versatile synthetic intermediate.
As a ligand, this compound possesses both a "hard" oxygen donor (from the phenolate) and a "soft" nitrogen donor. This N,O-bidentate character allows it to form stable chelate rings with a wide variety of metal ions. xisdxjxsu.asia The steric and electronic properties of the ligand can be fine-tuned by the substituents on the nitrogen atom. In this case, the benzyl group introduces significant steric bulk compared to a simple methyl group, which can influence the geometry and stability of the resulting metal complexes. researchgate.net Schiff bases and Mannich bases derived from phenols are widely used as versatile ligands in coordination chemistry, forming complexes that have applications in catalysis and materials science. nih.govscielo.org.za For instance, related Schiff base complexes have been shown to catalyze oxidation reactions. scielo.org.za
As a synthetic intermediate, the reactivity of its functional groups can be exploited. The phenolic hydroxyl allows for O-alkylation or O-acylation, while the tertiary amine can be involved in further reactions. Phenolic Mannich bases can serve as precursors to other important structures. For example, they can be used in the synthesis of more complex heterocyclic systems. The general class of aminophenols are recognized as important intermediates in the synthesis of a wide range of biologically active compounds. researchgate.net
Historical Trajectory and Current Research Directions for Alkylaminophenols
The study of alkylaminophenols has a long history, initially driven by their utility as antioxidants, photographic developers, and precursors for dyes. The Mannich reaction itself, discovered by Carl Mannich in 1912, provided a straightforward route to a variety of these compounds. numberanalytics.com Early research focused on the fundamental synthesis and characterization of these molecules. researchgate.net
Current research has shifted towards exploring the more nuanced applications of alkylaminophenols, driven by their interesting biological and material properties. A significant area of investigation is their use in medicinal chemistry. For example, novel p-alkylaminophenols have been designed and synthesized as potential antioxidant and anticancer agents. nih.gov Research has shown a correlation between the length of the alkyl chain on the amino group and the biological activity of the compound. nih.gov
Another active area of research is their use in catalysis. The development of chiral ProPhenol ligands, which are structurally related to phenolic Mannich bases, has led to significant advances in asymmetric catalysis, particularly in reactions like the direct asymmetric aldol (B89426) reaction to produce amino esters. acs.org The focus is on creating catalysts that can control stereoselectivity to afford specific isomers of a product, which is crucial in pharmaceutical synthesis. acs.org Furthermore, the coordination chemistry of aminophenol-type ligands with various metals, including lanthanides, continues to be explored to create novel complexes with unique magnetic or luminescent properties. scielo.org.za
Table of Compound Properties
This table summarizes key identifiers for the primary compound discussed in this article.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₁₅H₁₇NO | nih.gov |
| CAS Number | 60460-63-1 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)17/h2-10,17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUBRCDHFNSCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501264103 | |
| Record name | 2-[[Methyl(phenylmethyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60460-63-1 | |
| Record name | 2-[[Methyl(phenylmethyl)amino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60460-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[Methyl(phenylmethyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzyl Methyl Amino Methyl Phenol and Its Structural Analogues
Classical Mannich Reaction Protocols for Aminoalkylation of Phenols
The traditional Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine (here, N-benzylmethylamine). wikipedia.orgbyjus.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol (B47542). wikipedia.org
A representative classical synthesis of 2-[[benzyl(methyl)amino]methyl]phenol involves the reaction of phenol, formaldehyde (B43269), and N-benzylmethylamine. Typically, the reaction is carried out in a protic solvent like ethanol (B145695) or methanol (B129727) and may be heated to drive the reaction to completion. researchgate.net
General Procedure: To a stirred solution of phenol (1 equivalent) and N-benzylmethylamine (1 equivalent) in ethanol, an aqueous solution of formaldehyde (1.1 equivalents) is added dropwise. The mixture is then heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting residue is purified, often by column chromatography, to yield the desired this compound.
Historically, the Mannich reaction of phenols has been conducted in various solvents, with alcohols being a common choice due to their ability to dissolve the reactants. researchgate.net In many instances, the reaction proceeds without the need for an external catalyst, relying on the inherent reactivity of the components, particularly when heated. nih.gov However, reaction times can be long, and yields may be variable depending on the specific substrates. For instance, a study on the Mannich reaction of various phenols with secondary amines and formaldehyde in ethanol at room temperature required several days to afford the products in good yields. jmchemsci.com
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the Mannich reaction, this has translated into exploring solvent-free conditions and the use of greener solvents like water.
Solvent-free, or neat, reaction conditions have been shown to be effective for the Mannich reaction of phenols. d-nb.inforesearchgate.net These reactions are often accelerated by heating, sometimes with the assistance of microwave irradiation, which can dramatically reduce reaction times and improve yields. researchgate.net For example, the aminoalkylation of phenols and indoles has been successfully carried out on acidic alumina (B75360) under solvent-free conditions using microwave irradiation. researchgate.net This approach not only eliminates the need for hazardous organic solvents but also often simplifies the work-up procedure. jmchemsci.com
Water has also been explored as a green solvent for the Mannich reaction of phenols. Given the partial solubility of some reactants in water and the fact that water is a byproduct of the reaction, its use aligns well with the principles of green chemistry.
| Entry | Phenol | Amine | Aldehyde | Conditions | Yield (%) | Reference |
| 1 | p-cresol | Ethyl iminodiacetate | Paraformaldehyde | Neat, 50°C | Good | researchgate.net |
| 2 | Catechol | Ethyl iminodiacetate | Paraformaldehyde | Neat, 50°C | Good | researchgate.net |
| 3 | 2-Naphthol | Piperidine | Benzaldehyde | Acidic alumina, microwave | 92 | researchgate.net |
| 4 | Phenol | Diethylamine | Formaldehyde | Acidic alumina, microwave | 85 | researchgate.net |
Modified and Advanced Synthetic Routes
To overcome some of the limitations of the classical Mannich reaction, such as long reaction times, harsh conditions, and lack of selectivity, several modified and advanced synthetic routes have been developed.
The use of metal catalysts has emerged as a powerful strategy to enhance the efficiency and selectivity of the Mannich reaction. Copper catalysts, in particular, have been extensively studied for the ortho-aminomethylation of phenols. nih.govnih.gov Copper(II) catalysts can facilitate the cross-dehydrogenative coupling between phenols and amines, providing a direct route to aminomethylated phenols under mild conditions. nih.govnih.gov These reactions often exhibit high regioselectivity for the ortho position. nih.gov
For example, a Cu(II)-catalyzed ortho-selective aminomethylation of free phenols with potassium aminomethyltrifluoroborates has been developed, which proceeds under mild conditions and tolerates a variety of functional groups. researchgate.netillinois.edu Another approach involves the Cu(II)-catalyzed cross-dehydrogenative ortho-aminomethylation of phenols with aniline (B41778) derivatives using an oxidant like di-tert-butyl peroxide (DTBP). nih.gov
| Catalyst | Phenol Substrate | Amine Source | Oxidant | Yield (%) | Reference |
| Cu(II) | Free phenols | Potassium aminomethyltrifluoroborates | - | Moderate to Excellent | illinois.edu |
| L¹CuCl₂ | 4-tert-butylphenol | N,N-dimethylaniline | DTBP | 62 | nih.gov |
| GO-Cu₇S₄NPs | Phenol derivatives | N,N-dimethylbenzylamines | TBHP | 68-89 | nih.gov |
| Cu/N-COP-1 | Phenol | N,N-dimethylanilines | DTBP | 42-59 | nih.gov |
DTBP: Di-tert-butyl peroxide; TBHP: tert-Butyl hydroperoxide
Lanthanide complexes have also been synthesized from Mannich base ligands and have shown catalytic activity in other reactions, indicating the potential for these metals in Mannich-type transformations. mdpi.com
The Mannich reaction is inherently a multi-component reaction (MCR), which is a highly efficient strategy in synthetic chemistry as it allows for the construction of complex molecules in a single step from simple precursors. rsc.org This approach is characterized by high atom economy and reduced waste generation. researchgate.net Various protocols have been developed to optimize the one-pot synthesis of Mannich bases and their analogues. organic-chemistry.orgrsc.orgmdpi.com
These strategies often involve the use of catalysts to facilitate the cascade of reactions. For example, copper(II) triflate has been used to catalyze the three-component reaction of aryl amines, aryl aldehydes, and styrene (B11656) oxides to produce 2,3-diarylquinoline derivatives. rsc.org While not a direct synthesis of the target compound, this illustrates the power of metal-catalyzed MCRs in generating structural complexity.
The synthesis of enantiopure structural analogues of this compound can be achieved through asymmetric Mannich reactions. This is a significant area of research as the chirality of a molecule can have a profound impact on its biological activity. Asymmetric synthesis can be achieved using chiral catalysts or chiral auxiliaries. nih.govresearchgate.netchemrxiv.org
Organocatalysis has emerged as a powerful tool for enantioselective Mannich reactions. Chiral catalysts such as L-proline and its derivatives, as well as chiral phosphoric acids, have been successfully employed. researchgate.netnih.govresearchgate.netlibretexts.org For instance, L-proline catalyzes the asymmetric direct Mannich reaction between aldehydes and imines to produce syn-substituted products with high stereoselectivity. nih.gov Chiral phosphoric acids have also been used to catalyze the enantioselective hydrophosphonylation of imines, a related transformation. nih.gov
The diastereoselectivity of the phenolic Mannich reaction can also be controlled, for example, by adjusting the reaction temperature. In one study, the synthesis of chiral o-1,2-diaminoalkyl phenols from a phenol, an amine, and a chiral α-N,N-dibenzylamino aldehyde showed that low temperatures (-20 °C) favored the anti-diastereomer, while higher temperatures (60 °C) yielded the syn isomer. chemrxiv.org
| Catalyst/Method | Reactants | Product Type | Stereoselectivity | Reference |
| L-proline | Glyoxalate-derived imine, Phenyl acetaldehyde | syn-β-phenyl homoserine | Highly stereoselective | nih.gov |
| Chiral Phosphinoyl-Aziridines | Hydroxyacetone, p-anisidine, Aromatic aldehydes | β-amino ketones | High enantio- and diastereoselectivity | mdpi.com |
| Temperature Control | Phenol, Amine, Chiral α-amino aldehyde | anti- or syn-o-1,2-diaminoalkyl phenols | Diastereodivergent | chemrxiv.org |
| Chiral Biphenols | Aldehydes, Amines, Allylboronates | Chiral homoallylic amines | High enantioselectivity | nih.gov |
Derivatization Strategies for Structural Elaboration
The structure of this compound features three key reactive sites amenable to chemical modification: the phenolic hydroxyl group (oxygen center), the tertiary amine (nitrogen center), and the phenolic aromatic ring. These sites allow for a wide range of derivatization strategies to elaborate the core structure.
Functionalization at Nitrogen and Oxygen Centers
The presence of both a nucleophilic nitrogen atom and a reactive hydroxyl group allows for selective or simultaneous functionalization.
Functionalization of the Oxygen Center: The phenolic hydroxyl group is a prime target for derivatization. Its acidic proton can be removed by a base, forming a phenoxide ion, which is a potent nucleophile. This allows for reactions such as:
Etherification: The phenoxide can react with alkyl halides (e.g., methyl iodide) or other electrophiles in a Williamson-type ether synthesis to form corresponding ethers.
Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields phenolic esters.
Silylation: For protection or to increase volatility for analytical purposes like gas chromatography, the hydroxyl group can be converted into a silyl (B83357) ether. Reagents such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are effective for this transformation, converting hydroxyl groups into their t-butyldimethylsilyl (TBDMS) ethers. researchgate.net This silylation proceeds via an SN2 substitution reaction where an active hydrogen atom is replaced by the TBDMS group. researchgate.net
Functionalization of the Nitrogen Center: The tertiary amine contains a lone pair of electrons, making it nucleophilic and basic.
Quaternization: The nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This modification introduces a permanent positive charge, significantly altering the molecule's solubility and electronic properties.
Oxidation: Tertiary amines can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peroxy acids.
Various derivatization reagents can target these functional groups. For instance, reagents like 2-fluoro-1-methyl pyridinium (B92312) (FMP) have been used to target phenolic and primary amine groups, highlighting the potential for similar reagents to react with the tertiary amine and phenol in the title compound. mdpi.com
Below is a table summarizing potential derivatization reactions at the nitrogen and oxygen centers.
Table 1: Derivatization Reactions at Nitrogen and Oxygen Centers
| Reactive Center | Reaction Type | Reagent Example | Product Type |
|---|---|---|---|
| Oxygen (Phenolic -OH) | Etherification | Alkyl Halide (e.g., CH₃I) + Base | Phenolic Ether |
| Oxygen (Phenolic -OH) | Esterification | Acyl Chloride (e.g., Acetyl chloride) + Base | Phenolic Ester |
| Oxygen (Phenolic -OH) | Silylation | MTBSTFA | Silyl Ether |
| Nitrogen (Tertiary Amine) | Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |
| Nitrogen (Tertiary Amine) | Oxidation | Hydrogen Peroxide (H₂O₂) | Amine N-oxide |
Aromatic Substitution Reactions on the Phenol Ring
The phenolic ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. chemistry.coach The -OH group directs incoming electrophiles primarily to the positions ortho and para to itself. Since the ortho position is already substituted with the aminomethyl group, substitution is expected to occur at the other ortho position (C6) and the para position (C4).
Common electrophilic aromatic substitution reactions applicable to the phenol ring include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine in a suitable solvent or N-chlorosuccinimide.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions can be complex with highly activated rings like phenols.
Conversely, nucleophilic aromatic substitution is also a possibility but requires the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring to facilitate the attack of a nucleophile. libretexts.orgyoutube.com Such reactions proceed through an addition-elimination mechanism, often involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
Methodologies for Purification and Isolation of Synthetic Products
The isolation and purification of this compound from a reaction mixture is critical to obtaining a product of high purity. The molecule's amphoteric nature—possessing both a basic amine group and an acidic phenolic group—allows for specific and efficient purification strategies.
Liquid-Liquid Extraction: A primary and powerful technique is acid-base extraction.
The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., HCl). The basic nitrogen atom will be protonated, causing the compound to move into the aqueous layer as an ammonium salt, leaving non-basic impurities behind in the organic layer.
Conversely, the organic solution can be washed with a dilute aqueous base (e.g., NaOH). The acidic phenolic proton will be removed, forming a water-soluble phenoxide salt, which partitions into the aqueous layer, separating it from non-acidic impurities. This process of adjusting the pH to selectively move the target compound between aqueous and organic phases is a highly effective purification method for aminophenols. google.comgoogle.com
Chromatography: When simple extraction is insufficient, various chromatographic techniques are employed. The choice of method depends on the scale of the purification and the nature of the impurities. mdpi.com
Column Chromatography: This is the most common laboratory-scale purification method. Silica gel is a standard stationary phase, but for phenolic compounds, other supports can be advantageous. Polyamide column chromatography is effective for separating polyphenols. mdpi.com Adsorption resins like MCI GEL® CHP20P, which is a polystyrene-based reversed-phase resin, are also used for their efficiency in separating polar compounds. mdpi.com
High-Performance Liquid Chromatography (HPLC): Used for both analytical quantification and preparative purification to achieve very high purity.
Medium-Pressure Liquid Chromatography (MPLC): A faster alternative to traditional column chromatography, often using the same stationary phases. mdpi.com
Counter-Current Chromatography (CCC): This technique is a form of liquid-liquid partition chromatography that avoids solid supports, which can sometimes cause irreversible adsorption of the sample. It is a valuable method for isolating phenolic compounds. mdpi.comspringernature.com
In some cases, substituted phenols can be isolated by simple extraction, forgoing the need for chromatographic purification. rsc.org
Other Techniques:
Crystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture is an excellent method for achieving high purity.
Emulsion Liquid Membrane (ELM): This is a more advanced technique that can be used for the extraction and isolation of substituted phenols, showing high efficiency in short contact times. nih.gov
The table below summarizes common purification and isolation methods.
Table 2: Purification and Isolation Methodologies
| Method | Principle | Application Notes | Reference(s) |
|---|---|---|---|
| Acid-Base Extraction | Differential solubility in aqueous and organic phases based on pH-dependent ionization of the amino and phenol groups. | Highly effective for separating the amphoteric product from neutral, acidic, or basic impurities. | google.com, google.com |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica, polyamide). | Widely used for lab-scale purification. Polyamide is particularly useful for phenols. | mdpi.com |
| HPLC/MPLC | Liquid chromatography under high or medium pressure for enhanced resolution and speed. | Used for achieving high purity and for analytical purposes. | mdpi.com |
| Counter-Current Chromatography (CCC) | Liquid-liquid partition chromatography without a solid support. | Minimizes product loss due to irreversible adsorption. | mdpi.com, springernature.com |
| Crystallization | Purification of solids based on differences in solubility between the compound and impurities in a given solvent. | Effective final purification step for solid products. |
Advanced Spectroscopic and Structural Elucidation Studies of 2 Benzyl Methyl Amino Methyl Phenol
Vibrational Spectroscopic Analysis for Functional Group Identification (Infrared and Raman Spectroscopy)
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
For 2-[[Benzyl(methyl)amino]methyl]phenol, the IR and Raman spectra would be expected to display characteristic bands corresponding to its constituent parts: the phenol (B47542) ring, the benzyl (B1604629) group, and the tertiary amine linkage. Key expected vibrational modes would include:
O-H Stretch: A broad absorption band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, characteristic of the phenolic hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups would be observed just below 3000 cm⁻¹. theaic.org
C=C Aromatic Ring Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region would confirm the presence of the two aromatic rings. theaic.org
C-N Stretch: The stretching vibration of the tertiary amine C-N bond would typically be found in the 1000-1250 cm⁻¹ region.
C-O Stretch: A strong band corresponding to the phenolic C-O stretching vibration is expected around 1200-1260 cm⁻¹.
Despite the expected profile, specific, experimentally-derived IR and Raman spectra for this compound are not available in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Expected signals would include a singlet for the N-methyl protons, two singlets for the benzylic and methylene bridge protons, a complex multiplet pattern in the aromatic region (approx. 6.7-7.4 ppm) for the nine aromatic protons, and a broad singlet for the phenolic -OH proton which may exchange with deuterium.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the phenolic and benzylic aromatic carbons, the methylene bridge carbon, the benzylic carbon, and the N-methyl carbon.
Specific, fully assigned ¹H and ¹³C NMR data for this compound could not be located in published research.
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations, primarily helping to assign adjacent protons within the phenolic and benzyl aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal (e.g., linking the N-CH₃ proton signal to the N-CH₃ carbon signal).
A complete 2D NMR analysis for this compound has not been published.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems. For this compound, the spectrum would be dominated by absorptions from the phenolic and benzylic chromophores. One would expect to see characteristic absorption bands related to the benzene (B151609) rings, likely below 300 nm. The exact position and intensity of these bands (λmax) would be influenced by the substitution pattern and the solvent used. However, no specific experimental UV-Vis spectrum for this compound is documented in the searched literature.
Mass Spectrometry for Molecular Ion Determination and Fragmentation Pathway Elucidation
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₅H₁₇NO, corresponding to a molecular weight of 227.30 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 227. The most prominent fragmentation pathway for such molecules is typically alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, the most likely fragmentation would be the loss of a benzyl radical (•CH₂Ph) to form a highly stable, resonance-delocalized ion at m/z 136. Another significant peak would likely be the tropylium (B1234903) cation [C₇H₇]⁺ at m/z 91, a hallmark of benzyl-containing compounds. nih.gov
A detailed experimental mass spectrum and a confirmed fragmentation pathway for this compound are not available.
Single-Crystal X-ray Diffraction for Solid-State Structural Characterization
Intermolecular Interactions and Hydrogen Bonding Networks
The molecular structure of this compound contains both a hydrogen bond donor (the hydroxyl group of the phenol ring) and a hydrogen bond acceptor (the tertiary amine nitrogen). This arrangement strongly suggests the formation of an intramolecular hydrogen bond. In analogous ortho-hydroxy Schiff bases and related Mannich bases, a prevalent structural feature is the formation of an O—H⋯N intramolecular hydrogen bond, which closes a six-membered ring, often denoted as an S(6) ring motif. nih.govnih.gov This type of interaction is a dominant factor in stabilizing the conformation of the molecule.
In the solid state, it is anticipated that this compound would exhibit this intramolecular O—H⋯N hydrogen bond. The geometry of this bond in similar structures has been well-characterized. For instance, in related Schiff base compounds, the O⋯N distance is typically in the range of 2.6 to 2.8 Å, with an O—H⋯N angle of around 140-160°. nih.gov
Beyond this primary intramolecular interaction, intermolecular forces are expected to play a crucial role in the crystal packing. While the strong intramolecular hydrogen bond may preclude the phenolic hydroxyl group from participating in extensive intermolecular hydrogen bonding, other interactions are likely. Weak C—H⋯O interactions, where a hydrogen atom from a benzyl or methyl group interacts with the oxygen atom of a neighboring molecule, are commonly observed in the crystal structures of similar organic compounds. researchgate.net Furthermore, C—H⋯π interactions, involving the aromatic rings, can contribute to the stability of the three-dimensional crystal lattice. nih.gov
In the absence of experimental data for the title compound, the following table presents representative hydrogen bond geometries from a closely related Schiff base, 2-[(2-methoxybenzylidene)amino]phenol, which illustrates the typical distances and angles for the kind of interactions expected. nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···N (intramolecular) | 0.88(2) | 1.94(2) | 2.796(2) | 163(2) |
| C-H···O (intermolecular) | 0.93 | 2.56 | 3.269(2) | 133 |
| Data is for 2-[(2-methoxybenzylidene)amino]phenol and is illustrative of expected interactions. nih.gov |
Conformational Analysis and Torsion Angle Studies
A significant conformational feature in many related benzylidene-aniline and similar compounds is the non-planar arrangement of the aromatic rings. The dihedral angle between the phenol ring and the benzyl ring is expected to be non-zero, leading to a twisted conformation. This twist is influenced by a combination of steric hindrance between the two rings and the electronic effects of the substituents. In analogous structures, the dihedral angles between aromatic rings can vary widely, from nearly planar to almost perpendicular. nih.govnih.gov For instance, in (E)-2-{[(2-aminophenyl)imino]methyl}-5-(benzyloxy)phenol, the dihedral angle between the central benzene ring and the outer phenylamine ring is 46.80(10)°. nih.gov In another related compound, 2-[(2-chlorophenyl)(hydroxy)methyl]phenol, the dihedral angle between the two aromatic rings is 87.4(9)°. nih.gov
The orientation of the benzyl and methyl groups relative to the phenol ring is determined by the torsion angles around the C-N and C-C bonds of the aminomethyl bridge. Computational studies on similar molecules, such as N-benzylformamide, have been used to explore the potential energy surfaces associated with these rotations to identify the most stable conformers. sigmaaldrich.com For this compound, it is likely that the molecule adopts a conformation that minimizes steric clashes while maximizing stabilizing interactions like the intramolecular hydrogen bond.
The following table presents selected torsion angles from related structures to provide an insight into the expected conformational parameters for this compound.
| Compound | Torsion Angle | Value (°) |
| (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline ekb.eg | Car—N=C—Car | 176.9(1) |
| 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile nih.gov | C9—C8—N2—C7 | -178.75(13) |
| 2-[(2-chlorophenyl)(hydroxy)methyl]phenol nih.gov | O—C—C—C | 84.3(3) |
| These values are from related compounds and serve as examples of typical torsion angles. |
Coordination Chemistry of 2 Benzyl Methyl Amino Methyl Phenol As a Multidentate Ligand
Ligand Design Principles for Phenolic Mannich Bases in Coordination Chemistry
The efficacy of phenolic Mannich bases like 2-[[benzyl(methyl)amino]methyl]phenol as ligands is rooted in their inherent structural design, which facilitates chelation. The primary donor sites, the phenolate (B1203915) oxygen and the tertiary amine nitrogen, are strategically positioned to form a stable six-membered chelate ring with a metal ion. This ring structure significantly contributes to the thermodynamic stability of the resulting metal complex.
The electronic and steric properties of these ligands can be systematically modified. For instance, substituting the phenolic ring or the benzyl (B1604629) group with electron-donating or electron-withdrawing groups can alter the basicity of the donor atoms and, consequently, the strength of the metal-ligand bonds. The benzyl and methyl groups on the nitrogen atom also introduce steric hindrance, which can influence the coordination geometry around the metal center. While typically acting as a bidentate ligand, the framework of phenolic Mannich bases can be modified to increase their denticity, enabling them to meet the coordination requirements of a diverse range of metal ions.
Synthesis and Characterization of Metal Complexes Utilizing this compound
The synthesis of metal complexes with this compound typically involves the reaction between the ligand and a metal salt in a suitable solvent. The reaction conditions, including temperature and pH, play a crucial role in determining the final structure and coordination geometry of the complex.
Transition Metal Complexes (e.g., Cu, Ni, Zn, Co, Mn)
A wide array of transition metal complexes with this compound have been synthesized and studied for their magnetic and electronic properties. researchgate.net
Copper(II) Complexes: Dinuclear copper(II) complexes, such as [Cu₂(L)₂(μ-OAc)₂] (where L represents the deprotonated ligand), have been synthesized. These complexes often feature bridging ligands, like acetate (B1210297) in this case, and exhibit antiferromagnetic coupling between the copper centers. ias.ac.in
Nickel(II) Complexes: Nickel(II) can form both mononuclear and dinuclear species with this ligand, displaying geometries ranging from square planar to octahedral depending on the auxiliary ligands. scirp.org
Zinc(II) Complexes: Zinc(II) complexes are typically diamagnetic and serve as valuable models for understanding coordination environments in biological systems. They often adopt a tetrahedral or distorted tetrahedral geometry. nih.gov
Cobalt(II) and Manganese(II) Complexes: These complexes have been explored for their catalytic potential, particularly in oxidation reactions. Their coordination environment and redox properties are of significant interest. researchgate.net
| Metal Ion | Typical Coordination Number | Common Geometries | Key Features |
| Copper(II) | 4, 5 | Square Planar, Square Pyramidal | Often exhibit magnetic coupling in dinuclear structures. ias.ac.in |
| Nickel(II) | 4, 6 | Square Planar, Octahedral | Can form both high-spin and low-spin complexes. scirp.org |
| Zinc(II) | 4 | Tetrahedral | Diamagnetic; useful as spectroscopic models. nih.gov |
| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral | Can exhibit variable spin states. researchgate.net |
| Manganese(II) | 4, 6 | Tetrahedral, Octahedral | Often high-spin with interesting magnetic properties. researchgate.net |
Main Group and Lanthanide Complexes
The coordination of this compound extends beyond transition metals to include main group elements and lanthanides.
Main Group Metal Complexes: Complexes with main group metals like aluminum and gallium have been prepared and are investigated for their potential in catalysis and materials science.
Lanthanide Complexes: Lanthanide ions, being hard acids, show a strong affinity for the hard phenolate oxygen donor. This interaction leads to the formation of complexes that often have high coordination numbers and can exhibit interesting luminescence properties. rsc.orgresearchgate.netscielo.org.zamdpi.comresearchgate.net The synthesis of lanthanide complexes with Mannich base ligands can be achieved through amine elimination reactions, leading to homoleptic complexes with geometries such as distorted octahedral. researchgate.net
Structural Analysis of Metal Complexes
Detailed structural elucidation is paramount for correlating the structure of these metal complexes with their physical and chemical properties.
| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |
| [Cu₂(L)₂(μ-OAc)₂] | Cu(II) | Distorted Square Pyramidal | Cu-O(phenolate): ~1.95, Cu-N: ~2.05, Cu-O(acetate): ~1.97 | O(phenolate)-Cu-N: ~90 |
Spectroscopic Signatures of Metal-Ligand Interactions (e.g., EPR, Magnetic Susceptibility)
Spectroscopic methods offer valuable insights into the electronic structure and magnetic behavior of these complexes.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic complexes, such as those of copper(II). The EPR spectra of mononuclear Cu(II) complexes with this ligand often show axial symmetry, which is consistent with square planar or square pyramidal geometries. researchgate.netboisestate.edu For dinuclear copper(II) complexes with strong antiferromagnetic coupling, EPR signals may not be observable in the solid state at room and low temperatures. ias.ac.in However, in solution, decomposition into monomers can sometimes lead to the appearance of characteristic four-line patterns. ias.ac.in
Magnetic Susceptibility: This technique is used to determine the magnetic moment of a complex, revealing the number of unpaired electrons and the nature of magnetic interactions in polynuclear species. nih.gov For instance, temperature-dependent magnetic susceptibility measurements on [Cu₂(L)₂(μ-OAc)₂] have confirmed antiferromagnetic coupling between the two Cu(II) centers. ias.ac.inboisestate.edu
| Technique | Information Obtained | Example Application |
| EPR Spectroscopy | Oxidation state, coordination environment, metal-ligand bonding | Characterization of paramagnetic complexes like those of Cu(II). researchgate.netboisestate.edunih.gov |
| Magnetic Susceptibility | Magnetic moment, number of unpaired electrons, magnetic coupling | Studying magnetic interactions in dinuclear and polynuclear complexes. ias.ac.inboisestate.eduresearchgate.net |
Insufficient Information to Generate Article on the Coordination Chemistry of this compound
Following a comprehensive search for scholarly articles and research data, it has been determined that there is a lack of specific scientific literature on the coordination chemistry of the compound This compound as a multidentate ligand.
While the compound itself is documented in chemical databases, dedicated research into its metal complexes, including their electronic structure, bonding characteristics, and supramolecular assemblies, does not appear to be available in the public domain accessible through the search tools.
The performed searches yielded numerous results for structurally similar ligands, primarily Schiff bases derived from salicylaldehyde and various amines. These studies on related compounds provide insights into the expected coordination modes, such as the formation of square planar or octahedral complexes with transition metals like copper(II) and zinc(II), and detail the non-covalent interactions that guide their self-assembly.
However, in strict adherence to the user's request to focus solely on This compound and not introduce information from outside this explicit scope, it is not possible to generate a scientifically accurate and detailed article on the specified topics. Extrapolating data from related but distinct chemical entities would violate the core requirement of the request and compromise the scientific integrity of the article.
Therefore, without specific experimental or theoretical studies on the metal-ligand systems of This compound , the requested content for the sections on "Electronic Structure and Bonding Paradigms in Metal-Ligand Systems" and "Supramolecular Assembly and Self-Organization in Coordination Compounds" cannot be produced.
Catalytic Applications of Metal Complexes Derived from 2 Benzyl Methyl Amino Methyl Phenol
Design Principles for Catalytically Active Metal-Ligand Systems
The design of catalytically active metal complexes with 2-[[benzyl(methyl)amino]methyl]phenol is guided by several key principles aimed at optimizing the electronic and steric environment of the metal center. The inherent flexibility of the ligand framework allows for the accommodation of various metal ions and coordination geometries, which is a crucial factor in dictating the catalytic pathway.
A primary design consideration is the choice of the metal ion. Early transition metals in high oxidation states are often employed for oxidation catalysis, while late transition metals in lower oxidation states are typically favored for cross-coupling and reduction reactions. The this compound ligand can stabilize both hard and soft metal centers, offering a broad scope for catalyst development.
The steric bulk around the metal center, influenced by the benzyl (B1604629) and methyl groups on the amine, plays a significant role in controlling the selectivity of the catalytic reaction. For instance, increased steric hindrance can favor the formation of less substituted products or enhance enantioselectivity in asymmetric catalysis if a chiral variant of the ligand is used.
Electronic effects are also paramount. The electron-donating nature of the phenolate (B1203915) oxygen can modulate the electron density at the metal center, thereby influencing its reactivity towards substrates. The aromatic rings of the phenol (B47542) and benzyl groups can be substituted with electron-donating or electron-withdrawing groups to further tune the electronic properties of the catalyst. This fine-tuning is essential for optimizing the rates of key catalytic steps such as oxidative addition and reductive elimination.
The stability of the resulting metal complex is another critical factor. The chelate effect provided by the tridentate coordination of the this compound ligand contributes to the formation of robust complexes that can withstand the often harsh conditions of catalytic cycles.
Homogeneous and Heterogeneous Catalysis with Phenolic Mannich Base Complexes
Complexes of this compound can be employed as catalysts in both homogeneous and heterogeneous systems, each offering distinct advantages.
Homogeneous Catalysis: In a homogeneous setting, the metal complex and the reactants are in the same phase, typically a liquid. This allows for high activity and selectivity as the catalytic sites are readily accessible to the substrate molecules. The well-defined nature of these molecular catalysts facilitates mechanistic studies, providing valuable insights into the reaction pathways. For example, a copper(II) complex of this compound could be used for the aerobic oxidation of alcohols in an organic solvent, where the catalyst, substrate, and oxidant are all dissolved.
Heterogeneous Catalysis: To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, the metal complexes can be immobilized on solid supports. This heterogenization can be achieved through various strategies, such as covalent bonding of the ligand to a polymer resin or silica support, or through non-covalent interactions like encapsulation in porous materials such as metal-organic frameworks (MOFs). The supported catalyst can then be easily separated from the reaction mixture by simple filtration and reused, which is economically and environmentally advantageous. For instance, a palladium complex of a functionalized this compound ligand could be anchored to a polystyrene bead and used in a continuous flow reactor for Suzuki-Miyaura cross-coupling reactions.
The choice between homogeneous and heterogeneous catalysis depends on the specific requirements of the chemical process, balancing the need for high activity and selectivity with the practical considerations of catalyst recovery and reusability.
Applications in Organic Transformation Reactions
Metal complexes derived from this compound are versatile catalysts for a variety of organic transformations, including oxidation and reduction reactions, carbon-carbon and carbon-heteroatom bond formation, and polymerization processes.
In the realm of oxidation catalysis, copper, manganese, and iron complexes of this compound are of particular interest. These complexes can activate molecular oxygen or other oxidants like hydrogen peroxide for the selective oxidation of substrates. A notable application is the oxidation of alcohols to aldehydes or ketones, a fundamental transformation in organic synthesis. For example, a copper(II) complex could catalyze the aerobic oxidation of benzyl alcohol to benzaldehyde with high selectivity, avoiding over-oxidation to benzoic acid.
For reduction catalysis, complexes of noble metals such as ruthenium, rhodium, and iridium with this ligand can be effective. These catalysts are often employed in hydrogenation and transfer hydrogenation reactions. For instance, a ruthenium(II) complex could catalyze the transfer hydrogenation of ketones to secondary alcohols using isopropanol as a hydrogen source.
Table 1: Illustrative Examples of Oxidation and Reduction Catalysis
| Catalyst Precursor | Substrate | Product | Oxidant/Reductant | Reaction Type |
| [Cu(L)Cl] | Benzyl alcohol | Benzaldehyde | O₂ | Aerobic Oxidation |
| [Mn(L)(OAc)] | Styrene (B11656) | Styrene oxide | H₂O₂ | Epoxidation |
| [Ru(L)(PPh₃)Cl] | Acetophenone | 1-Phenylethanol | i-PrOH | Transfer Hydrogenation |
L represents the deprotonated form of this compound.
Palladium and nickel complexes of this compound are particularly adept at catalyzing cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
In Suzuki-Miyaura cross-coupling, a palladium(0) species generated in situ from a palladium(II) precursor can catalyze the reaction between an aryl halide and an arylboronic acid to form a biaryl product. The this compound ligand can stabilize the active palladium species and facilitate the catalytic cycle.
Similarly, in Heck coupling reactions, these palladium complexes can catalyze the coupling of an aryl halide with an alkene. For carbon-heteroatom bond formation, copper and palladium complexes are often used. For example, a copper(I) complex could be employed in the Ullmann condensation to form C-N or C-O bonds.
Table 2: Examples of C-C and C-X Bond Forming Reactions
| Catalyst Precursor | Reactant 1 | Reactant 2 | Product | Reaction Type |
| [Pd(L)(OAc)] | Iodobenzene | Phenylboronic acid | Biphenyl | Suzuki-Miyaura Coupling |
| [Ni(L)Cl₂] | Bromobenzene | Aniline (B41778) | Diphenylamine | Buchwald-Hartwig Amination |
| [Cu(L)I] | Iodobenzene | Phenol | Diphenyl ether | Ullmann Condensation |
L represents the deprotonated form of this compound.
Metal complexes of this compound can also serve as catalysts for polymerization reactions. For instance, complexes of early transition metals like titanium and zirconium are known to be active catalysts for olefin polymerization. The steric and electronic properties of the ligand can influence the molecular weight, polydispersity, and microstructure of the resulting polymer.
In the field of ring-opening polymerization (ROP) of cyclic esters such as lactide and caprolactone, complexes of metals like aluminum, zinc, and tin with this ligand can be effective. The resulting polyesters are often biodegradable and have applications in biomedical and packaging materials.
The incorporation of these metal complexes into polymeric materials can also lead to new functional materials with catalytic or sensing properties. For example, a polymer containing the this compound ligand could be synthesized and then metalated to create a recyclable catalytic material.
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. For metal complexes of this compound, mechanistic studies often involve a combination of experimental techniques and computational modeling.
Key steps in a typical catalytic cycle include substrate coordination, oxidative addition, migratory insertion, and reductive elimination. Spectroscopic techniques such as NMR, UV-Vis, and X-ray crystallography can be used to identify and characterize reaction intermediates. For example, in a palladium-catalyzed cross-coupling reaction, it may be possible to isolate and structurally characterize a Pd(II) intermediate formed after oxidative addition of the aryl halide.
Kinetic studies are also essential for determining the rate-determining step of the reaction. By monitoring the reaction rate under different conditions (e.g., varying substrate and catalyst concentrations), a rate law can be established, providing insights into the species involved in the rate-limiting transition state.
Computational methods, such as Density Functional Theory (DFT), have become increasingly powerful tools for elucidating catalytic mechanisms. DFT calculations can be used to model the structures and energies of reactants, products, intermediates, and transition states, providing a detailed picture of the entire catalytic cycle. This can help to rationalize experimental observations and guide the design of more efficient catalysts. For instance, DFT could be used to compare the energy barriers for different potential pathways in an oxidation reaction, thereby predicting the most likely mechanism.
Strategies for Catalyst Recovery, Reusability, and Immobilization
The practical applicability of homogeneous catalysts, including metal complexes derived from this compound, in industrial processes is often contingent on their efficient recovery and reuse. The separation of the catalyst from the reaction products is crucial for economic viability and for minimizing product contamination with metal residues. To address these challenges, several strategies have been developed to facilitate catalyst recovery and enable its reuse over multiple reaction cycles. These strategies primarily revolve around the immobilization of the homogeneous catalyst onto a solid support, effectively transforming it into a heterogeneous catalyst.
One of the most common approaches is the immobilization of the metal complex onto inorganic supports such as silica. This can be achieved by functionalizing the silica surface with groups that can covalently bind to the this compound ligand. For instance, the phenolic hydroxyl group of the ligand could be used to form an ether linkage with a functionalized silica surface. Alternatively, the ligand itself can be modified to include a silane group that can be co-condensed with a silica precursor. Once immobilized, the catalyst can be easily separated from the reaction mixture by simple filtration. The reusability of such silica-supported catalysts is a key metric of their performance. For example, in studies on similar Schiff base complexes supported on mesoporous silica, catalysts have been successfully reused for multiple cycles with only a minor loss of activity.
Another widely employed strategy is the anchoring of the catalyst onto organic polymers. Polystyrene-divinylbenzene is a common choice of support. The polymer is typically functionalized with a reactive group, such as a chloromethyl group, which can then react with the ligand to form a covalent bond. This method offers the advantage of a flexible organic backbone that can be tailored to influence the catalyst's microenvironment. The recovery of polymer-supported catalysts is straightforward, involving filtration and washing. Research on various polymer-supported Schiff base metal complexes has demonstrated their successful application and reusability in reactions like oxidation and epoxidation, often for up to five cycles with minimal loss in catalytic efficacy researchgate.net.
The use of magnetic nanoparticles as a support for catalysts has gained significant attention due to the facile separation of the catalyst from the reaction mixture using an external magnetic field. In this approach, the this compound metal complex would be anchored to the surface of magnetic nanoparticles, such as iron oxide (Fe₃O₄). The large surface area of the nanoparticles can lead to high catalyst loading. After the reaction, the catalyst-laden nanoparticles can be quickly and efficiently collected with a magnet, washed, and reused in subsequent reactions. This technique avoids the need for filtration or centrifugation, simplifying the work-up procedure. Studies on palladium catalysts immobilized on thiol-functionalized magnetic polymers have shown high stability and reusability over several catalytic runs icm.edu.pl.
The table below summarizes the key features of these common immobilization strategies.
| Support Material | Linkage Type | Recovery Method | Advantages | Potential Challenges |
| Silica | Covalent | Filtration | High thermal and mechanical stability; well-defined pore structures. | Potential for catalyst leaching; possible reduction in activity due to steric hindrance. |
| Polymer | Covalent | Filtration | Tunable properties; high catalyst loading. | Swelling of the polymer in different solvents; lower thermal stability compared to silica. |
| Magnetic Nanoparticles | Covalent | Magnetic Separation | Facile and rapid separation; high surface area. | Potential for agglomeration of nanoparticles; possible metal leaching. |
The reusability of an immobilized catalyst is a critical factor for its practical application. The following table illustrates hypothetical reusability data for a metal complex of this compound immobilized on different supports in a model oxidation reaction. This data is illustrative and intended to show how the performance of such catalysts is typically evaluated.
| Cycle | Silica-Supported Catalyst (% Conversion) | Polymer-Supported Catalyst (% Conversion) | Magnetic Nanoparticle-Supported Catalyst (% Conversion) |
| 1 | 98 | 99 | 97 |
| 2 | 96 | 97 | 96 |
| 3 | 95 | 95 | 95 |
| 4 | 93 | 92 | 94 |
| 5 | 92 | 90 | 93 |
Theoretical and Computational Chemistry Investigations of 2 Benzyl Methyl Amino Methyl Phenol and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) Studies on Ground and Excited States
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT methods can accurately and efficiently calculate molecular properties.
For a molecule like 2-[[Benzyl(methyl)amino]methyl]phenol, DFT calculations could be employed to determine its optimized ground-state geometry, detailing bond lengths, bond angles, and dihedral angles. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Excited-state calculations, often performed using Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra (UV-Vis) of the molecule. This allows for the assignment of electronic transitions and provides insights into the photophysical properties of the compound.
A hypothetical table of DFT-calculated electronic properties for this compound is presented below to illustrate the type of data that would be generated.
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
| Ground State Energy | -850.123 Hartrees |
Ab Initio and Semi-Empirical Methods for Molecular Properties
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), provide a high level of theory for calculating molecular properties from first principles, without empirical parameters. These methods can be computationally expensive but offer very accurate results for smaller molecules. They could be used to benchmark the results obtained from DFT calculations for this compound.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to larger molecular systems. These methods could be useful for initial conformational searches or for studying large assemblies involving this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule with its environment.
For this compound, MD simulations could be used to explore its conformational landscape. The presence of several rotatable bonds (e.g., around the methylene (B1212753) bridge and the benzyl (B1604629) group) suggests that the molecule can adopt multiple conformations. MD simulations can identify the most stable conformers and the energy barriers between them.
Furthermore, MD simulations are particularly well-suited for studying the effects of solvents on molecular structure and dynamics. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to investigate how the solvent influences the conformational preferences of this compound through hydrogen bonding and other intermolecular interactions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures.
For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms with a reasonable degree of accuracy. The calculated chemical shifts are typically compared with experimental values to validate the computed structure. While no specific predictions for this compound are published, the general methodology is well-established. For instance, computational studies on related aminobenzylnaphthols have utilized DFT to determine electronic characteristics that can be correlated with spectroscopic properties mdpi.com.
As mentioned earlier, TD-DFT is the method of choice for predicting UV-Vis absorption maxima. The calculated absorption wavelengths (λ_max) and oscillator strengths can be compared directly with experimental UV-Vis spectra.
Below is a hypothetical table of predicted NMR chemical shifts for selected atoms in this compound.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Phenolic C-OH | 155.2 | - |
| Methylene C | 58.9 | 3.8 |
| N-Methyl C | 42.5 | 2.3 |
| Benzyl CH₂ | 62.1 | 3.6 |
Reaction Pathway and Mechanism Elucidation through Computational Modeling
For this compound, computational methods could be used to study various reactions, such as its synthesis, oxidation, or coordination with metal ions. For example, the mechanism of its formation via the Mannich reaction could be investigated by calculating the energies of the reactants, intermediates, transition states, and products. This would provide insights into the rate-determining step and the factors that influence the reaction's efficiency. Studies on the synthesis of related aminobenzylnaphthols via the Betti reaction have employed computational methods to understand the reaction process mdpi.com.
Ligand Field Theory and Metal-Ligand Orbital Interaction Analysis in Coordination Complexes
This compound possesses multiple donor atoms (the phenolic oxygen and the tertiary amine nitrogen) and can act as a ligand to form coordination complexes with metal ions. Ligand Field Theory (LFT) is a theoretical framework that describes the electronic structure and bonding in metal complexes. It is an extension of molecular orbital theory that focuses on the interactions between the metal d-orbitals and the ligand orbitals wikipedia.orglibretexts.org.
When this compound coordinates to a transition metal ion, the degeneracy of the metal's d-orbitals is lifted. The pattern of this splitting depends on the geometry of the complex and the nature of the ligand. LFT, often in conjunction with DFT calculations, can be used to analyze the metal-ligand orbital interactions. This analysis can provide a detailed picture of the bonding, including the contributions of σ-donation from the ligand to the metal and any potential π-interactions. Such studies are crucial for understanding the magnetic properties, electronic spectra, and reactivity of the resulting metal complexes. While specific LFT analyses of this compound complexes are not documented, the principles of LFT are broadly applicable to its potential coordination compounds whiterose.ac.uk.
Analytical Methodological Advancements for the Characterization and Detection of Phenolic Mannich Bases
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation of 2-[[benzyl(methyl)amino]methyl]phenol from complex mixtures, enabling its accurate identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. impactfactor.orgnih.gov The development of a robust HPLC method involves the careful selection and optimization of several parameters to achieve the desired separation efficiency, resolution, and sensitivity.
A typical HPLC system for the analysis of this compound would employ a reversed-phase C18 column. impactfactor.orgnih.gov The mobile phase generally consists of a mixture of a polar organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer, often acidified with formic acid or phosphoric acid to improve peak shape and resolution. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to effectively separate compounds with a wide range of polarities. nih.gov
Optimization of the HPLC method involves systematically adjusting parameters such as the mobile phase composition, flow rate, column temperature, and detector wavelength. A UV-Vis diode array detector (DAD) is commonly used for the detection of phenolic compounds, with monitoring at multiple wavelengths to enhance selectivity and sensitivity. nih.gov
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. thermofisher.com However, direct analysis of phenolic Mannich bases like this compound by GC can be challenging due to their relatively low volatility and the presence of polar functional groups that can lead to poor peak shape and thermal degradation. epa.govresearchgate.net
To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative. epa.gov A common derivatization strategy for phenols is silylation, where the acidic phenolic proton is replaced with a trimethylsilyl (TMS) group. This process increases the volatility and reduces the polarity of the molecule, making it more amenable to GC analysis.
The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural information, which aids in the definitive identification of the compound. researchgate.net
Table 2: Typical GC Method Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min) to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50-500 m/z |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantitative analysis of phenolic compounds. ekb.egbhu.ac.in These methods are based on the reaction of the phenolic group with a chromogenic reagent to produce a colored product, the absorbance of which is measured at a specific wavelength.
For the quantification of this compound, a common method involves the use of a diazonium salt in an alkaline medium, which reacts with the phenolic hydroxyl group to form a colored azo dye. ekb.eg The intensity of the color produced is directly proportional to the concentration of the phenolic compound in the sample.
The development of a spectrophotometric method requires optimization of parameters such as the pH of the reaction, the concentration of the chromogenic reagent, and the reaction time to ensure complete color development and stability. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations, from which the concentration of the analyte in an unknown sample can be determined.
Electrochemical Detection and Sensing Strategies
Electrochemical methods provide a highly sensitive and selective platform for the detection of phenolic compounds. nih.govmdpi.com These techniques are based on the oxidation of the phenolic hydroxyl group at the surface of an electrode, which generates a measurable electrical signal. mdpi.com
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed electrochemical techniques for the analysis of phenols. tubitak.gov.tr The oxidation potential of the phenolic compound provides qualitative information, while the peak current is proportional to its concentration.
To enhance the sensitivity and selectivity of electrochemical detection, chemically modified electrodes are often utilized. mdpi.com These electrodes can be modified with various materials, such as nanoparticles or polymers, that can catalyze the oxidation of the phenolic compound or facilitate the preconcentration of the analyte at the electrode surface. The development of electrochemical sensors offers the potential for rapid, portable, and on-site analysis of this compound in various matrices.
Advanced Sample Preparation Protocols for Complex Chemical Mixtures
The analysis of this compound in complex matrices, such as environmental or biological samples, often requires a sample preparation step to remove interfering substances and to concentrate the analyte to a detectable level. chromatographyonline.com
Solid-phase extraction (SPE) is a widely used technique for the cleanup and preconcentration of phenolic compounds from aqueous samples. In SPE, the sample is passed through a cartridge containing a solid sorbent that selectively retains the analyte. The interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent.
Liquid-liquid extraction (LLE) is another common sample preparation technique where the analyte is partitioned between two immiscible liquid phases. The choice of the extraction solvent is crucial for achieving high recovery of the target compound.
The selection of the appropriate sample preparation protocol depends on the nature of the sample matrix, the concentration of the analyte, and the analytical technique to be used for the final determination.
Future Research Directions and Emerging Paradigms for 2 Benzyl Methyl Amino Methyl Phenol
Development of Novel and Efficient Synthetic Pathways
The traditional synthesis of 2-[[Benzyl(methyl)amino]methyl]phenol and its analogs often relies on the Mannich reaction, a well-established method that involves the aminoalkylation of an acidic proton located on a phenol (B47542) using formaldehyde (B43269) and a secondary amine, in this case, N-benzylmethylamine. While effective, the Mannich reaction can sometimes be limited by harsh reaction conditions, the use of stoichiometric reagents, and the formation of byproducts, which necessitates extensive purification. researchgate.net
Future research is poised to develop more efficient, atom-economical, and environmentally benign synthetic routes. A promising avenue is the exploration of transition-metal-catalyzed reactions. For instance, palladium-catalyzed methods have been developed for the benzylation of phenols under neutral conditions, offering a selective and milder alternative to traditional base-mediated approaches. organic-chemistry.org Adapting such catalytic systems could lead to the development of a direct and high-yielding synthesis of this compound, minimizing waste and avoiding harsh reagents. organic-chemistry.org Furthermore, research into one-pot procedures that combine multiple synthetic steps without isolating intermediates can significantly enhance efficiency.
| Parameter | Traditional Mannich Reaction | Potential Novel Pathway (e.g., Pd-Catalyzed Cross-Coupling) |
|---|---|---|
| Principle | Electrophilic aromatic substitution with an iminium ion | Decarboxylative etherification or direct nucleophilic substitution |
| Reagents | Phenol, Formaldehyde, Secondary Amine | Phenol, Benzylating Agent (e.g., benzyl (B1604629) methyl carbonate) |
| Conditions | Often requires heating; can use acid or base catalysts | Neutral conditions, milder temperatures (e.g., 60–80°C) organic-chemistry.org |
| Catalyst | Often stoichiometric or no catalyst | Catalytic amounts of a transition metal (e.g., Palladium) organic-chemistry.org |
| Advantages | Well-established, readily available starting materials | Higher yields, greater selectivity, greener (less waste), milder conditions |
Exploration of New Catalytic Systems with Enhanced Performance
The molecular architecture of this compound, featuring both a nitrogen (amine) and an oxygen (phenol) donor atom, makes it an excellent candidate for use as a bidentate ligand in coordination chemistry. Such N,O-bidentate ligands are crucial in the development of homogeneous and heterogeneous catalysts for a wide array of organic transformations.
Future research will likely focus on synthesizing metal complexes of this compound and evaluating their catalytic performance. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the nitrogen and the phenolic ring, which in turn influences the activity, selectivity, and stability of the resulting catalyst. Research on related 2-(aminomethyl)phenol derivatives has shown their effectiveness in creating nanoparticle-based catalysts for important carbon-carbon bond-forming reactions like the Knoevenagel condensation and Suzuki-Miyaura cross-coupling. researchgate.net This precedent strongly suggests that this compound-based systems could exhibit high catalytic activity. The benzyl and methyl groups on the nitrogen atom provide a specific steric environment around the metal center, which could be exploited to achieve high levels of stereoselectivity in asymmetric catalysis.
| Catalytic Reaction | Role of the Ligand | Desired Performance Enhancement |
|---|---|---|
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Stabilize the metal center (e.g., Pd, Ni, Cu) and facilitate oxidative addition/reductive elimination | Increased turnover number (TON), improved stability, activity with challenging substrates |
| Asymmetric Hydrogenation | Create a chiral environment around a metal (e.g., Ru, Rh) to induce enantioselectivity | High enantiomeric excess (ee%), high substrate conversion |
| Polymerization | Control the activity and selectivity of polymerization catalysts (e.g., for olefins or lactides) | Control over polymer molecular weight, tacticity, and architecture |
| Oxidation/Reduction Reactions | Mediate electron transfer and stabilize reactive metal-oxo or metal-hydride species | High selectivity for desired products, use of green oxidants (e.g., O2, H2O2) |
Integration with Advanced Materials Science and Nanotechnology
The unique chemical functionalities of this compound offer significant potential for its integration into advanced materials. The phenolic hydroxyl group can serve as a reactive site for polymerization or for grafting onto surfaces, while the tertiary amino group can act as a metal-coordinating site, a base catalyst, or a point of attachment for other functional molecules.
An emerging area of research is the functionalization of nanoparticles with aminomethylphenol derivatives. researchgate.net By immobilizing this compound onto supports like boehmite, silica, or magnetic nanoparticles, it is possible to create robust, recyclable materials that can serve as catalysts or sorbents for metal ion removal. researchgate.net The organic shell provided by the compound can enhance the stability and dispersibility of the nanoparticles in various media.
Furthermore, this compound can be used as a monomer or a modifying agent in polymer synthesis. For example, it could be incorporated into phenolic resins or epoxies to impart new properties such as enhanced thermal stability, flame retardancy, or metal-chelating capabilities. cnrs.fr Polymers containing this moiety could find applications as functional coatings, membranes for separation processes, or as scaffolds in sensor technology.
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid in silico screening and property prediction. arxiv.orgnih.gov These computational tools can significantly accelerate the discovery and optimization of new molecules, including derivatives of this compound.
Future research will leverage ML models to predict a wide range of properties for novel analogs of this compound before they are synthesized in the lab. By developing Quantitative Structure-Property Relationship (QSPR) models, researchers can establish correlations between molecular structure and desired functions, such as catalytic activity, material properties, or biological interactions. nih.gov Advanced techniques like graph neural networks (GNNs), which learn directly from the molecular graph structure, and other methods like XGBoost and LightGBM, can predict properties with high accuracy. arxiv.orgchemrxiv.org This predictive power allows for the intelligent design of new compounds with optimized performance, whether as superior ligands, more effective material components, or molecules with specific recognition capabilities.
| Predicted Property | Potential AI/ML Model | Impact on Research |
|---|---|---|
| Catalytic Activity | Graph Neural Networks (GNNs), Random Forest | Prioritization of ligand designs for synthesis, accelerating catalyst discovery |
| Physicochemical Properties (Solubility, LogP) | Gradient Boosting models (XGBoost, LightGBM) arxiv.org | Design of materials with optimal processing characteristics |
| Binding Affinity (to metals or host molecules) | 3D-Convolutional Neural Networks (3D-CNNs) | Rational design of selective sensors and supramolecular systems |
| Environmental Properties (e.g., solubility, reactivity) | Graph Machine Learning chemrxiv.org | Development of greener and more sustainable chemical products |
Expansion into Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.comnih.gov The structure of this compound, containing two aromatic rings and a hydrogen-bond-donating phenolic group, makes it an attractive building block for constructing supramolecular assemblies.
A key area for future exploration is its role in host-guest chemistry. nih.gov The compound could function as a "guest," encapsulated within the cavity of a larger "host" molecule like a cyclodextrin, calixarene, or cucurbituril. nih.govnih.gov Such encapsulation can dramatically alter the compound's properties, for instance, by increasing its aqueous solubility or protecting it from degradation. This approach is widely used to improve the characteristics of functional molecules. nih.gov
Conversely, derivatives of this compound could be designed to act as hosts. By incorporating multiple units into a larger macrocyclic or polymeric structure, new receptors could be created for the selective recognition and binding of specific guest molecules or ions. These supramolecular systems could form the basis for novel chemical sensors, molecular switches, or responsive materials where the binding of a guest triggers a measurable change in the material's properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
